4-Isocyanatobenzyl cyanide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanatobenzyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with potassium cyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the use of 4-cyanobenzyl alcohol as a starting material. This compound is first converted to the corresponding chloride using thionyl chloride, followed by reaction with potassium cyanate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can help optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanatobenzyl cyanide undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions with the isocyanate group.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Urethanes and ureas
Scientific Research Applications
4-Isocyanatobenzyl cyanide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its reactivity with nucleophiles allows for the modification of biomolecules.
Industry: Used in the production of polymers and resins, where its isocyanate group can react with polyols to form polyurethanes.
Mechanism of Action
The mechanism of action of 4-isocyanatobenzyl cyanide involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in the development of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Lacks the isocyanate group, making it less reactive in certain applications.
Phenyl isocyanate: Contains only the isocyanate group, lacking the nitrile functionality.
4-Isocyanatobenzyl alcohol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
4-Isocyanatobenzyl cyanide is unique due to the presence of both isocyanate and nitrile groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2-(4-isocyanatophenyl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-8-1-3-9(4-2-8)11-7-12/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDTDBDIAZYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404754 | |
Record name | 4-Isocyanatobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59513-89-2 | |
Record name | 4-Isocyanatobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isocyanatobenzyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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